4-m-Tolylmorpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-methylphenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-10-3-2-4-11(9-10)12-5-7-13-8-6-12/h2-4,9H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMDXJAWWCMBSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364002 | |
| Record name | 4-m-tolylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7025-91-4 | |
| Record name | 4-m-tolylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 M Tolylmorpholine
Fundamental Reaction Types Involving the Morpholine (B109124) Nitrogen
The nitrogen atom in the morpholine ring of 4-m-Tolylmorpholine is a key center of reactivity, primarily due to its lone pair of electrons, which allows it to act as a nucleophile. This nucleophilicity drives several fundamental reaction types, including nucleophilic substitution and elimination reactions. solubilityofthings.comnumberanalytics.com
Nucleophilic Substitution Pathways
Nucleophilic substitution reactions are a cornerstone of organic chemistry, involving the replacement of a leaving group by a nucleophile. numberanalytics.com In the context of this compound, the nitrogen atom can act as the nucleophile, attacking an electrophilic carbon atom and displacing a leaving group. These reactions are broadly categorized into SN1 and SN2 pathways. solubilityofthings.com
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that proceeds through a carbocation intermediate. solubilityofthings.com The rate of this reaction is dependent only on the concentration of the substrate. solubilityofthings.com While the morpholine nitrogen itself does not directly undergo SN1 reactions as a substrate, it can participate as a nucleophile in reactions that follow this pathway. For instance, it can attack a tertiary carbocation generated from another molecule. The stability of the carbocation intermediate is a crucial factor, with tertiary carbocations being more stable and thus favoring the SN1 pathway. saskoer.ca
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. solubilityofthings.com The rate of an SN2 reaction depends on the concentrations of both the substrate and the nucleophile. youtube.com this compound can act as the nucleophile in SN2 reactions, particularly with primary and secondary alkyl halides. The reaction leads to an inversion of stereochemistry at the reaction center. solubilityofthings.com
The choice between an SN1 and SN2 pathway is influenced by several factors, including the structure of the electrophile, the nature of the leaving group, and the reaction conditions. numberanalytics.com For example, the synthesis of 4-(m-tolyl)morpholine can be achieved via a palladium-catalyzed Buchwald-Hartwig amination of m-chlorotoluene with morpholine, a type of nucleophilic substitution on an aryl halide. researchgate.netresearchgate.net
Elimination Reactions
Elimination reactions involve the removal of two substituents from a molecule, typically resulting in the formation of a double bond. masterorganicchemistry.com These reactions often compete with nucleophilic substitution. masterorganicchemistry.com The two main mechanisms are E1 and E2. youtube.com
E1 (Elimination Unimolecular): Similar to the SN1 reaction, the E1 mechanism is a two-step process that begins with the formation of a carbocation intermediate. youtube.com In a subsequent step, a base (which can be the solvent or another species) removes a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene. E1 reactions are favored by tertiary substrates and are often observed alongside SN1 reactions. iitk.ac.in
E2 (Elimination Bimolecular): The E2 mechanism is a one-step, concerted process where a base removes a proton, and a leaving group departs simultaneously, forming a double bond. youtube.com The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. youtube.com Strong, non-nucleophilic bases favor E2 reactions. The regioselectivity of E2 reactions often follows Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product. masterorganicchemistry.com
The Cope elimination is another type of elimination reaction relevant to tertiary amines like this compound. masterorganicchemistry.com This reaction involves the oxidation of the amine to an N-oxide, followed by heating, which leads to an intramolecular syn-elimination to form an alkene and a hydroxylamine.
Aromatic Ring Reactivity and Substituent Effects on this compound
The tolyl group in this compound is an aromatic ring, which can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are significantly influenced by the substituents already present on the ring. lasalle.edu In this case, we have a methyl group (-CH₃) and a morpholino group.
Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org
Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org
Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive. libretexts.org
The methyl group is an activating group due to its electron-donating inductive effect. It is an ortho-, para-director. lasalle.edu
The morpholino group , attached via its nitrogen atom, has a more complex effect. The nitrogen has a lone pair of electrons that can be donated to the aromatic ring through resonance, which is a strong activating effect. lasalle.edu However, the nitrogen is also electronegative, exerting an electron-withdrawing inductive effect. lasalle.edu In most cases, the resonance effect dominates, making the morpholino group a strong activating group and an ortho-, para-director.
Therefore, in this compound, both the methyl and morpholino groups activate the ring towards electrophilic substitution and direct incoming electrophiles to the ortho and para positions relative to themselves. The interplay of these two groups will determine the final position of substitution.
The electronic effects of substituents can be quantified using Hammett parameters (σ), which relate reaction rates and equilibrium constants for reactions of substituted aromatic compounds. mdpi.com These effects influence not only the reactivity but also spectroscopic properties like NMR chemical shifts. mdpi.combeilstein-journals.org
Mechanisms of C(sp³)-C(sp³) Bond Cleavage in Morpholine Derivatives
The cleavage of carbon-carbon single bonds, particularly the strong C(sp³)–C(sp³) bonds found in the morpholine ring, is a challenging but synthetically valuable transformation. researchgate.netrsc.org Recent research has focused on developing catalytic methods to achieve this selectively.
One approach involves the photoinduced selective oxidative C(sp³)–C(sp³) bond cleavage in arylamines, including morpholine derivatives. researchgate.netrsc.org This method can be achieved using visible light and oxygen as a benign oxidant under mild conditions, and notably, without the need for a catalyst. researchgate.netrsc.org Quantum mechanics computations have been employed to understand the mechanism of this C-C single bond cleavage. researchgate.net
Another strategy utilizes transition metal catalysis. For instance, a synergistic system of cobalt and manganese catalysts with air as the oxidant has been reported for the oxidative C-C single bond cleavage in morpholines. researchgate.net Similarly, homogeneous copper-based catalysts in the presence of air have been shown to effect Cα-Cβ bond scission in a variety of amines, including morpholine derivatives. researchgate.net Iron catalysts have also been used for the site-selective C(sp³)–C(sp³) bond scission in morpholine and piperazine (B1678402) derivatives using air as a sustainable oxidant. researchgate.net
The functionalization of unstrained C(sp³)–C(sp³) bonds is a powerful strategy for stereoselectively reconstructing organic molecules. nih.gov While challenging due to the kinetic and thermodynamic stability of these bonds, some progress has been made, particularly in the context of asymmetric functionalization. nih.gov
Mechanistic Studies Employing Advanced Techniques
Elucidating the intricate details of reaction mechanisms requires the use of advanced analytical and computational techniques.
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for identifying reactants, products, and sometimes even transient intermediates. nih.gov For example, NMR can be used to monitor the progress of a reaction and to characterize the structure of the products formed. rsc.org
Computational Chemistry: Quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), allow for the theoretical modeling of reaction pathways. researchgate.net These methods can be used to calculate the energies of transition states and intermediates, providing insights into the feasibility of a proposed mechanism. chinesechemsoc.org For example, QM computations have been instrumental in understanding the mechanism of photoinduced C(sp³)–C(sp³) bond cleavage. researchgate.net
Electroanalytical Techniques: For reactions involving redox processes, electroanalytical tools like voltammetry and in situ spectroelectrochemistry can be used to study reactive intermediates. rsc.org These techniques are particularly useful for investigating reactions catalyzed by transition metals, which often involve changes in oxidation state. acs.org
A study on the ruthenium-catalyzed hydrodeiodination of aryl iodides utilized microwave heating to achieve shorter reaction times, showcasing the use of modern technology to optimize reaction conditions. dur.ac.uk In another example, mechanistic studies of a nickel-catalyzed cross-coupling reaction suggested that both oxidation and reduction processes are essential for the catalytic cycle. acs.org
Computational Chemistry and Theoretical Investigations of 4 M Tolylmorpholine and Its Analogs
Quantum Mechanical Approaches for Molecular Structure and Electronic Properties
Quantum mechanics (QM) serves as the fundamental theory describing the behavior of matter and light at the atomic and subatomic levels. wikipedia.org In chemistry, QM methods are applied to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and properties. mdpi.comwikipedia.org The distribution of electrons in a molecule is inherently a quantum mechanical phenomenon that dictates its structure and reactivity. mdpi.com By applying these methods to 4-m-tolylmorpholine, researchers can elucidate its fundamental chemical nature.
Quantum mechanical approaches are broadly categorized into ab initio and density functional theory (DFT) methods. Both are instrumental in predicting molecular geometries, energies, and electronic properties, which are essential for understanding the compound's behavior as a ligand in catalytic systems. mdpi.comwikipedia.org
Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including atoms and molecules. wikipedia.orgpsicode.org Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a function of only three spatial coordinates, making it computationally more feasible for larger systems. mpg.de The theory is founded on the Hohenberg-Kohn theorems, which establish that the ground-state energy is a universal functional of the electron density. psicode.orgmpg.de
DFT calculations are widely used to determine the geometric and electronic properties of molecules. acs.org For ligands like this compound, DFT can provide quantitative descriptors of its electronic characteristics, such as its electron-donating or withdrawing capabilities. These electronic effects are critical as they can significantly influence the selectivity and activity of a metal catalyst. nih.govresearchgate.netresearchgate.net For instance, DFT studies have demonstrated that the electronic properties of N-heterocyclic carbene (NHC) ligands impact catalyst selectivity in copolymerization reactions. researchgate.netresearchgate.net Similarly, the σ-donating character of phosphine (B1218219) ligands, which can be quantified by DFT, affects the nucleophilicity of palladium centers in cross-coupling reactions. nih.gov
Table 1: Key Aspects of Density Functional Theory (DFT) Calculations
| Feature | Description | Relevance to this compound |
|---|---|---|
| Fundamental Variable | Electron Density (ρ(r)) mpg.de | Simplifies calculations compared to wavefunction-based methods, allowing for the study of relatively large systems including the ligand and its metal complexes. |
| Core Principle | Hohenberg-Kohn Theorems psicode.orgmpg.de | Establishes a formal foundation that all properties of a system, including its energy, are determined by its electron density. |
| Methodology | Kohn-Sham Equations wikipedia.org | Provides a practical framework by mapping the interacting electron system onto a fictitious system of non-interacting quasi-particles, which is easier to solve. |
| Key Output | Electronic Structure, Energy, Molecular Orbitals | Provides insights into the electronic distribution, frontier molecular orbitals (HOMO/LUMO), and overall stability of this compound. |
| Applications | Geometry Optimization, Property Prediction | Used to predict the stable 3D structure and electronic properties (e.g., dipole moment, polarizability) which influence its interaction with metal centers. acs.org |
| Strength | Favorable Accuracy/Cost Ratio psicode.org | Offers a good balance between computational cost and accuracy, making it a workhorse for studying catalytic systems. |
The term ab initio, meaning "from first principles," refers to a class of quantum chemistry methods that are based directly on theoretical principles without the inclusion of experimental data or empirical parameters. wikipedia.orgstackexchange.com These methods aim to solve the electronic Schrödinger equation for the exact wavefunction of a system. wikipedia.org The foundation of most ab initio methods is the Hartree-Fock (HF) method, which provides a starting point for more sophisticated and accurate approaches that include electron correlation, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory. wikipedia.orgnih.gov
Ab initio methods are known for their potential to achieve very high accuracy, often referred to as "chemical accuracy," provided that a sufficiently high level of theory and a large enough basis set are used. nih.govcecam.org This makes them invaluable for benchmarking other, less computationally expensive methods like DFT. cecam.org However, the high accuracy of ab initio methods comes at a significant computational cost, which typically scales unfavorably with the size of the system. wikipedia.org This can limit their direct application to large catalytic systems involving this compound, but they remain crucial for studying smaller model systems with high precision.
Table 2: Comparison of DFT and Ab Initio Methods
| Feature | Density Functional Theory (DFT) | Ab Initio Methods |
|---|---|---|
| Basis | Electron Density wikipedia.org | Wavefunction wikipedia.org |
| Empirical Input | Relies on approximate exchange-correlation functionals mpg.de | Uses only fundamental physical constants wikipedia.org |
| Accuracy | Accuracy depends on the chosen functional; can be very high. cecam.org | Can be systematically improved toward the exact solution of the Schrödinger equation. wikipedia.orgcecam.org |
| Computational Cost | Generally lower, scales better with system size. wikipedia.orgwikipedia.org | High, often scales poorly with system size (e.g., N⁴ or higher for HF). wikipedia.org |
| Typical Use | Workhorse for medium to large systems, geometry optimizations, electronic properties. psicode.orgfz-juelich.de | High-accuracy benchmarks for small molecules, detailed mechanistic studies. cecam.org |
Density Functional Theory (DFT) Calculations on Electronic Distributions
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) is a computational simulation technique used to study the physical movement of atoms and molecules over time. nih.govgithub.io By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that describe how the positions and velocities of the particles evolve. nih.gov These simulations provide a detailed, time-resolved view of molecular behavior, capturing processes like conformational changes, ligand binding, and protein folding. nih.gov
For a flexible molecule like this compound, which contains a morpholine (B109124) ring and a rotatable tolyl group, conformational analysis is essential. The specific conformation adopted by the ligand can significantly impact its ability to coordinate with a metal center and influence the steric environment of the catalyst. nih.gov MD simulations allow for the exploration of the conformational landscape of the molecule, identifying the most stable or frequently accessed conformations. galaxyproject.org The analysis of an MD trajectory can reveal key structural information, such as root-mean-square deviation (RMSD) to measure structural changes over time and principal component analysis (PCA) to identify dominant collective motions. galaxyproject.org
Table 3: Information Derived from Molecular Dynamics Trajectory Analysis
| Analysis Type | Information Obtained | Purpose |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. galaxyproject.org | Assesses the structural stability and conformational drift of the molecule during the simulation. |
| Root-Mean-Square Fluctuation (RMSF) | Calculates the fluctuation of each atom around its average position. | Identifies flexible or rigid regions within the molecule. |
| Radius of Gyration (Rg) | Measures the overall compactness of the molecule. | Monitors large-scale conformational changes like folding or unfolding. |
| Principal Component Analysis (PCA) | Identifies the principal modes of collective atomic motion (eigenvectors). galaxyproject.org | Reduces the dimensionality of the trajectory data to visualize and understand the most significant conformational transitions. |
| Conformational Clustering | Groups similar structures from the trajectory into representative clusters. | Identifies the dominant conformational states and the populations of different conformers. |
| Potential Energy | Tracks the total potential energy of the system over time. yasara.org | Assesses the energetic stability and equilibration of the simulated system. |
Theoretical Studies on Ligand-Metal Interactions in Catalytic Systems
Ligands play a multifaceted role in transition metal catalysis; they can be used to tune the steric and electronic properties of the metal center, improve catalyst solubility and stability, and control selectivity. nih.govsfu.ca Theoretical studies are indispensable for understanding the intricate interactions between a ligand like this compound and a metal center. These studies can rationalize experimentally observed reactivity and guide the design of new, more effective catalysts.
A powerful approach for studying large catalytic systems is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. mdpi.commpg.de In a QM/MM simulation, the chemically active region (e.g., the metal center and the coordinated ligand) is treated with a high-level QM method, while the surrounding environment (e.g., solvent, rest of the protein) is described by a more computationally efficient MM force field. mdpi.comnih.govmpg.de This allows for the investigation of chemical reactivity within a large, realistic system. mpg.de Another important concept is metal-ligand cooperation (MLC), where the ligand is not a mere spectator but actively participates in bond-breaking and bond-forming steps of the catalytic cycle. nih.gov Theoretical studies are crucial for elucidating these complex MLC mechanisms. nih.gov
The selectivity of a catalyst—its ability to favor the formation of one product over others—is often governed by the steric and electronic properties of its ligands. nih.gov
Steric Effects arise from the spatial arrangement of atoms and the physical bulk of the ligand. A bulky ligand can block certain approaches of a substrate to the metal center, thereby directing the reaction towards a specific regio- or stereoisomer. nih.govnih.gov For example, computational studies have shown that steric interactions between a ligand and a substrate are dominant in influencing positional selectivity in C–H functionalization reactions. nih.gov
Electronic Effects relate to the way a ligand donates or withdraws electron density from the metal center. nih.gov An electron-donating ligand can increase the electron density on the metal, making it more nucleophilic and potentially accelerating steps like oxidative addition. nih.gov Conversely, an electron-withdrawing ligand can make the metal more electrophilic. These electronic modulations can alter the energetics of different reaction pathways, thereby controlling selectivity. nih.govnsf.gov
Table 4: Influence of Ligand Steric and Electronic Effects on Catalysis
| Effect | Description | Impact on Catalysis | Example from Literature |
|---|---|---|---|
| Steric Bulk | The size and shape of the ligand. | Can control regioselectivity and enantioselectivity by physically blocking or favoring certain reaction pathways. Facilitates reductive elimination. nih.govnih.gov | The steric bulk of phosphine ligands promotes the formation of the catalytically active 1:1 Pd(0):ligand complex. nih.gov |
| Electron-Donating | Ligand increases electron density at the metal center. | Can increase catalyst activity by lowering the activation energy for steps like oxidative addition. nih.gov | Electron-rich phosphine ligands increase the nucleophilicity of Pd(0), promoting oxidative addition. nih.gov |
| Electron-Withdrawing | Ligand decreases electron density at the metal center. | Can enhance the electrophilicity of the metal, which can be beneficial for other types of catalytic steps or for stabilizing certain intermediates. | Remote electron-withdrawing groups on a substrate were found to improve regioselectivity in Ru-catalyzed C-H oxidation. nsf.gov |
| Bite Angle | The angle between the two donor atoms of a bidentate ligand. | Influences the geometry around the metal center, affecting both steric accessibility and the electronic properties of the catalyst. | The coordination geometry of P2N2 ligands in Pd(II) structures can lead to significant steric clash, which may play a role in the selectivity-determining step. chemrxiv.org |
Predictive Modeling for Reaction Optimization and Pathway Elucidation
Computational chemistry plays a vital role in this area. DFT calculations can provide a rich set of molecular descriptors (quantifying steric and electronic properties) that serve as inputs for ML models, leading to more physically meaningful and predictive models. acs.orgnih.gov Furthermore, theoretical calculations are essential for pathway elucidation. By computing the energy profiles of different potential reaction mechanisms, researchers can identify the most likely pathway a reaction will follow. This mechanistic understanding is crucial for rational catalyst design and reaction optimization. For example, theoretical studies have been used to distinguish between inner-sphere and outer-sphere mechanisms in hydrogenation reactions, providing clarity on how metal-ligand bifunctional catalysts operate. nih.gov
Table 5: Approaches to Reaction Optimization
| Approach | Description | Advantages | Limitations |
|---|---|---|---|
| One-Factor-at-a-Time (OFAT) | Varies one experimental parameter while keeping others constant. | Simple to implement and understand. | Inefficient, time-consuming, and fails to capture interactions between parameters. nih.gov |
| Design of Experiments (DoE) | A statistical method for systematically varying multiple factors simultaneously. nih.gov | More efficient than OFAT, provides a statistical model of the reaction space, captures parameter interactions. acs.orgnih.gov | Requires more complex experimental design and statistical analysis. |
| Predictive Modeling / Machine Learning | Uses algorithms to learn from existing data and predict the outcomes of new experiments. nih.govijnc.ir | Can rapidly identify high-yielding conditions, saving time and resources; can extrapolate to new areas of chemical space. symeres.comijnc.ir | Requires a substantial amount of high-quality data for training; model performance depends on the quality of descriptors. nih.gov |
| Mechanistic Elucidation | Uses computational methods (e.g., DFT) to model reaction pathways and transition states. nih.gov | Provides fundamental understanding of the reaction, enabling rational design and optimization. | Computationally intensive, especially for complex catalytic cycles. |
Kinetic Modeling and Rate Law Derivations
Kinetic modeling and the derivation of rate laws are fundamental pursuits in chemical kinetics, providing mathematical descriptions of reaction rates and the concentrations of reactants. alloprof.qc.caphotophysics.com For a given chemical reaction, the rate law expresses the relationship between the rate of the reaction and the concentration of the reactants. photophysics.comlibretexts.org While specific kinetic studies on the oxidation of this compound are not detailed in the available literature, the established principles of chemical kinetics provide a clear framework for how such an investigation would be conducted.
The general form of a rate law for a reaction such as aA + bB → products is given by the equation:
Rate = k[A]m[B]n libretexts.org
Where:
k is the rate constant, a proportionality constant that is specific to the reaction and temperature. photophysics.com
[A] and [B] are the molar concentrations of the reactants. alloprof.qc.ca
To determine the rate law for a reaction involving this compound, one would typically use the method of initial rates. This involves running a series of experiments where the initial concentration of one reactant is varied while the others are kept constant. The effect of this change on the initial reaction rate reveals the order of the reaction with respect to that reactant. alloprof.qc.ca
For instance, in a hypothetical oxidation of this compound, the experimental setup might look like this:
| Experiment | Initial [this compound] (mol/L) | Initial [Oxidant] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁵ |
From this hypothetical data:
Comparing experiments 1 and 2, doubling the concentration of this compound while keeping the oxidant constant doubles the rate (3.0 / 1.5 = 2). This indicates the reaction is first-order with respect to this compound. byjus.com
Comparing experiments 1 and 3, doubling the concentration of the oxidant while keeping this compound constant quadruples the rate (6.0 / 1.5 = 4). This suggests the reaction is second-order with respect to the oxidant. photophysics.com
The resulting differential rate law would be: Rate = k[this compound]¹[Oxidant]² . The rate constant, k, could then be calculated using the data from any of the experiments. byjus.com
Application of Machine Learning in Computational Chemistry for Morpholine Systems
Machine learning (ML) has become a powerful tool in computational chemistry, accelerating the discovery and optimization of new molecules by predicting their properties and activities. cvut.czarxiv.org For morpholine-containing systems, ML models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are frequently used to establish a mathematical link between the chemical structure and a specific property, such as biological activity. researchgate.net
The core principle involves training an ML algorithm on a dataset of molecules with known properties. The algorithm learns the relationship between molecular features (descriptors) and the observed activity. researchgate.netmdpi.com These descriptors can be electronic (e.g., charges on atoms, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). researchgate.net Once trained, the model can predict the activity of new, untested compounds. acs.org
A study on a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives used QSAR analysis to predict their antioxidant activity. researchgate.net The analysis revealed key molecular descriptors that influence this activity.
Table of Influential Descriptors and Their Effect on Antioxidant Activity
| Descriptor Category | Specific Descriptor | Effect on Antioxidant Activity |
|---|---|---|
| Steric/Topological | Molecular Area | Decrease with increasing activity |
| Molecular Volume | Decrease with increasing activity | |
| Electronic | Dipole Moment | Increase with increasing activity |
| Polarisation | Decrease with increasing activity | |
| Charge on Morpholine Oxygen | Increase with increasing activity | |
| Charge on Thiazole (B1198619) Sulphur | Decrease with increasing activity | |
| Lipophilicity | Lipophilicity (logP) | Decrease with increasing activity |
| Energy | Energy of Hydration | Decrease with increasing activity |
Based on findings from QSAR analysis of morpholine-containing thiazole derivatives. researchgate.net
This type of analysis shows that for this class of compounds, smaller, more hydrophilic molecules with a specific charge distribution tend to have higher antioxidant activity. researchgate.net Such insights are invaluable for designing new analogs with improved properties.
Machine learning models are also applied in a broader context for morpholine systems. For example, neural networks are trained on vast reaction databases to predict suitable reaction conditions (catalysts, solvents, temperature) for synthesizing complex molecules, including those with a morpholine scaffold. acs.org In other studies, ML models combined with quantum chemistry calculations are used to predict the physicochemical properties of systems containing morpholine-like cores, such as certain ionic liquids. researchgate.net These predictive capabilities streamline the experimental process, reduce costs, and accelerate the development of novel chemical entities for various applications. mdpi.commdpi.com
Advanced Spectroscopic Characterization Techniques for 4 M Tolylmorpholine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical method that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 4-m-tolylmorpholine, both proton (¹H) and carbon-13 (¹³C) NMR are fundamental for its characterization.
Proton NMR (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. In a study using a 300 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent, the ¹H NMR spectrum of this compound displayed distinct signals corresponding to the aromatic protons of the tolyl group, the protons of the morpholine (B109124) ring, and the methyl group protons. rsc.org
The aromatic region shows a multiplet between δ 7.20-7.17 ppm for one proton and another multiplet at δ 6.77-6.73 ppm integrating to three protons, which is characteristic of the meta-substituted benzene (B151609) ring. rsc.org The morpholine ring protons appear as two multiplets: one at δ 3.89-3.86 ppm, corresponding to the four protons adjacent to the oxygen atom (-O-CH₂-), and another at δ 3.19-3.16 ppm for the four protons adjacent to the nitrogen atom (-N-CH₂-). rsc.org A sharp singlet at δ 2.35 ppm corresponds to the three protons of the methyl (-CH₃) group on the tolyl ring. rsc.org
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.20-7.17 | m | 1H | Aromatic (Tolyl) |
| 6.77-6.73 | m | 3H | Aromatic (Tolyl) |
| 3.89-3.86 | m | 4H | Morpholine (-O-CH₂-) |
| 3.19-3.16 | m | 4H | Morpholine (-N-CH₂-) |
| 2.35 | s | 3H | Methyl (-CH₃) |
Source: The Royal Society of Chemistry rsc.org
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) is used to determine the structure of the carbon backbone of a molecule. The ¹³C NMR spectrum of this compound, recorded at 100 MHz in CDCl₃, shows nine distinct signals, corresponding to the eleven carbon atoms in the molecule (with some aromatic carbons being chemically equivalent). rsc.org
The signals for the aromatic carbons of the tolyl group appear at δ 151.2, 138.8, 128.9, 120.9, 116.5, and 112.8 ppm. The signal at δ 151.2 ppm is assigned to the aromatic carbon directly attached to the nitrogen atom of the morpholine ring. The carbon atoms of the morpholine ring are observed at δ 66.8 ppm (-O-CH₂) and δ 49.4 ppm (-N-CH₂). The methyl group carbon gives a signal at δ 21.7 ppm. rsc.org
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 151.2 | Aromatic C (C-N) |
| 138.8 | Aromatic C (C-CH₃) |
| 128.9 | Aromatic CH |
| 120.9 | Aromatic CH |
| 116.5 | Aromatic CH |
| 112.8 | Aromatic CH |
| 66.8 | Morpholine (-O-CH₂) |
| 49.4 | Morpholine (-N-CH₂) |
| 21.7 | Methyl (-CH₃) |
Source: The Royal Society of Chemistry rsc.org
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)
While 1D NMR provides fundamental data, advanced techniques offer deeper structural insights.
2D NMR Spectroscopy : Two-dimensional NMR experiments like COSY, HSQC, and HMBC are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular structure. numberanalytics.comresearchgate.net
COSY (Correlation Spectroscopy) would establish correlations between coupled protons, for instance, confirming the connectivity within the aromatic ring and between the different protons of the morpholine ring. oxinst.com
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. This would definitively link the proton signals at δ 3.89-3.86 and δ 3.19-3.16 ppm to the carbon signals at δ 66.8 and δ 49.4 ppm, respectively, and assign the aromatic proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons, such as the aromatic carbons bonded to the nitrogen and the methyl group, by observing correlations from the methyl and morpholine protons.
Solid-State NMR (ssNMR) : This technique provides structural information on solid materials. nih.gov For this compound in its solid form, ssNMR could be used to study its crystalline packing, polymorphism, and molecular conformation in the solid state, which can differ from its conformation in solution. mdpi.commpg.de Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of the solid sample. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information based on its fragmentation patterns. neu.edu.tr
For this compound, electron ionization (EI) mass spectrometry shows a molecular ion peak [M]⁺ at an m/z of 177, which corresponds to the molecular weight of the compound (C₁₁H₁₅NO). rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org It is a standard method for the analysis of volatile and semi-volatile compounds. thermofisher.com In the context of this compound, GC-MS would be used to:
Purity Assessment : Determine the purity of a sample by separating the target compound from any impurities or starting materials.
Identification in Mixtures : Identify the presence of this compound in complex mixtures, such as reaction products or environmental samples, based on its specific retention time and the characteristic mass spectrum of the eluting peak. nist.gov The mass spectrometer can operate in either full scan mode to acquire the entire mass spectrum or selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying the target analyte. chromatographyonline.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). innovareacademics.in This precision allows for the determination of the exact molecular formula of a compound, distinguishing it from other compounds that may have the same nominal mass (isobars).
For this compound, HRMS analysis provides a crucial confirmation of its elemental composition. The calculated exact mass for the molecular ion [M]⁺ of C₁₁H₁₅NO is 177.1154. Experimental HRMS data found the mass to be 177.1151, which is in excellent agreement with the calculated value, thus unequivocally confirming the molecular formula. rsc.org
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Calculated Mass (m/z) | Found Mass (m/z) |
|---|---|---|
| [C₁₁H₁₅NO]⁺ | 177.1154 | 177.1151 |
Source: The Royal Society of Chemistry rsc.org
Vibrational Spectroscopy
Vibrational spectroscopy probes the discrete vibrational energy levels of a molecule. mdpi.comhawaii.edu By measuring the absorption or scattering of light, it is possible to identify the functional groups present and obtain a unique "fingerprint" of the molecule. mdpi.commdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. studymind.co.ukutdallas.edu It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. utdallas.edusavemyexams.com Each type of bond and functional group absorbs IR radiation at a characteristic frequency, or wavenumber, allowing for their identification. libretexts.org
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural components: the morpholine ring, the tolyl group, and the tertiary amine linkage. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule as a whole. mdpi.com
Key functional groups in this compound and their expected IR absorption ranges are detailed below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (Morpholine) | Stretching | 2950 - 2850 | Strong |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |
| C-N (Tertiary Amine) | Stretching | 1250 - 1020 | Medium |
| C-O-C (Ether in Morpholine) | Stretching (Asymmetric) | 1150 - 1085 | Strong |
Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Fingerprinting
Raman spectroscopy is another form of vibrational spectroscopy that provides detailed information about molecular structure. mdpi.comspectroscopyonline.com It relies on the inelastic scattering of monochromatic light, known as the Raman effect. spectroscopyonline.com The resulting spectrum provides a unique molecular fingerprint, with the fingerprint region (typically 300-1900 cm⁻¹) being particularly useful for identifying compounds. rsc.orgspectroscopyonline.com Raman is highly sensitive to non-polar bonds, making it complementary to IR spectroscopy. mdpi.com
The Raman spectrum of this compound would show characteristic peaks for the aromatic ring and the morpholine moiety. The symmetric vibrations of the molecule, such as the breathing mode of the aromatic ring, would be particularly prominent.
Surface-Enhanced Raman Spectroscopy (SERS) is a technique used to dramatically increase the intensity of the Raman signal, sometimes by factors as high as 10¹⁰ to 10¹¹. edinst.comwikipedia.orgclinmedjournals.org This enhancement is achieved by adsorbing the analyte molecules onto a roughened metal surface, typically gold or silver nanoparticles. clinmedjournals.orgamericanpharmaceuticalreview.com SERS is especially useful for analyzing samples at very low concentrations. americanpharmaceuticalreview.comthorlabs.com For this compound, SERS could be employed to obtain high-quality spectra from trace amounts of the substance, facilitating its detection and characterization in complex mixtures. americanpharmaceuticalreview.com
Electronic Spectroscopy
Electronic spectroscopy investigates the electronic structure of molecules by observing transitions between electronic energy levels. msu.edu This is typically achieved by measuring the absorption or emission of radiation in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. shu.ac.uklibretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. shu.ac.uklibretexts.org The wavelengths at which a molecule absorbs light are determined by the energy gaps between its electronic orbitals. davuniversity.org
In this compound, the primary chromophore is the substituted benzene ring. The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic system. davuniversity.org The presence of the morpholine group, an auxochrome, attached to the tolyl ring can cause a shift in the absorption maxima compared to unsubstituted toluene (B28343). These transitions typically occur in the 200-400 nm range. libretexts.org
| Transition Type | Chromophore | Expected Absorption Range (nm) |
| π → π | Substituted Benzene Ring | ~200 - 280 |
| n → π | Non-bonding electrons (N, O) interacting with the π system | Longer wavelength, weaker intensity |
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy is a technique that measures the emission of light from a molecule after it has absorbed photons. nih.gov When a molecule absorbs light and is excited to a higher electronic state, it can return to the ground state by emitting a photon, a process known as fluorescence. beilstein-journals.org The emitted light is typically of a longer wavelength (lower energy) than the absorbed light.
Many aromatic compounds are fluorescent. The fluorescence properties of this compound, such as its emission spectrum and quantum yield, would provide insight into its photophysical behavior. nih.govmdpi.com The emission spectrum is often a mirror image of the absorption spectrum. researchgate.net Studying its fluorescence in different solvents can also reveal information about the molecule's interaction with its environment and changes in its electronic structure upon excitation. researchgate.net
X-ray Diffraction (XRD) for Crystal Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. xos.com When a beam of X-rays is directed at a crystal, the rays are diffracted by the electron clouds of the atoms in a predictable pattern. arizona.eduuci.edu This diffraction pattern is a function of the crystal's unit cell dimensions and the arrangement of atoms within it. xos.com
An XRD analysis of a single crystal of this compound would yield precise information about its solid-state structure, including:
Bond lengths and angles: The exact distances between atoms and the angles between bonds.
Conformation: The specific spatial arrangement of the morpholine and tolyl rings.
Crystal packing: How the individual molecules are arranged in the crystal lattice.
Unit cell parameters: The dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal.
This technique provides an unambiguous structural determination, which is invaluable for understanding the molecule's physical and chemical properties. utoledo.edu
Coordination Chemistry and Catalytic Applications of 4 M Tolylmorpholine and Its Derivatives
4-m-Tolylmorpholine as a Ligand in Metal Complexes
The versatility of morpholine (B109124) and its derivatives, including this compound, as ligands in coordination chemistry is well-established. These compounds can coordinate to a variety of metal ions, forming stable complexes with diverse structural and electronic properties. The coordination is primarily facilitated by the nitrogen atom of the morpholine ring, which acts as a Lewis base.
Nature of Coordination: Lewis Basicity of Morpholine Nitrogen
The nitrogen atom in the morpholine ring possesses a lone pair of electrons, making it a potent Lewis base capable of donating this electron pair to a Lewis acidic metal center. academicjournals.org This interaction forms a coordinate covalent bond, the foundation of metal-morpholine complexes. The basicity of the morpholine nitrogen is a critical factor influencing the stability and reactivity of the resulting metal complexes. The pKa of morpholine is approximately 8.7, indicating moderate basicity. nih.gov The introduction of a tolyl group at the 4-position, as in this compound, can subtly influence the electron density on the nitrogen atom and, consequently, its Lewis basicity.
The coordination of morpholine to a metal ion is confirmed by spectroscopic techniques. For instance, in the infrared (IR) spectra of metal-morpholine complexes, a shift in the N-H stretching frequency to lower wavenumbers is observed, indicating the involvement of the nitrogen atom in coordination. acs.org Conversely, the C-O-C stretching vibration often shifts to higher frequencies, ruling out coordination through the oxygen atom. acs.org
Synthesis and Characterization of Metal-Morpholine Complexes
Metal complexes containing morpholine and its derivatives can be synthesized through various methods. A common approach involves the direct reaction of a metal salt with the morpholine ligand in a suitable solvent. researchgate.netsysrevpharm.org The resulting complexes can be isolated as crystalline solids and characterized using a range of analytical techniques.
Elemental analysis provides the empirical formula of the complex, while spectroscopic methods such as IR, NMR (¹H and ¹³C), and UV-Visible spectroscopy are employed to elucidate the structure and bonding within the complex. researchgate.netjapsonline.comresearchgate.net Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles, confirming the coordination geometry around the metal center. researchgate.netnih.gov For example, X-ray studies of palladium(II) complexes with morpholine-containing N-heterocyclic carbene (NHC) ligands have revealed a slightly distorted square planar geometry around the palladium atom. nih.gov
Table 1: Examples of Characterized Metal-Morpholine Derivative Complexes
| Metal Ion | Morpholine Derivative | Characterization Techniques | Reference |
| Mn(II), Hg(II) | Morpholine dithiocarbamate | FTIR, UV-Vis, NMR | tandfonline.com |
| Co(II), Ni(II), Cu(I) | Potassium 1,3-dimorpholinopropan-2-O-xanthate | FT-IR, ¹H and ¹³C NMR, Magnetic Susceptibility, TGA | researchgate.net |
| Cu(II), Co(II), Zn(II), VO(IV) | Schiff bases of 4-(4-aminophenyl)morpholine | ¹H NMR, IR, Electronic, EPR, Magnetic Measurement, Single Crystal X-ray | nih.gov |
| Ni(II), Cd(II) | Azomethines from 4-(2-aminoethyl)morpholine | Spectroscopic techniques, X-ray crystallography | ajol.info |
| Pd(II) | N-heterocyclic carbene with morpholine | ¹H NMR, ¹³C NMR, FTIR, Elemental Analysis, Single-crystal X-ray | researchgate.netnih.gov |
| Y(III), Yb(III), Lu(III) | Morpholine-functionalized β-diketiminato ligand | Not specified | rsc.org |
| Ti(IV), Zr(IV) | N-(2-indenylethyl)morpholine | Microanalysis, Mass Spectroscopy | academicjournals.org |
Role of Morpholine Derivatives as N-Heterocyclic Carbene (NHC) Ligand Precursors in Catalysis
N-Heterocyclic carbenes (NHCs) have emerged as a prominent class of ligands in organometallic catalysis due to their strong σ-donating properties and steric tunability. researchgate.netacs.org Morpholine derivatives are utilized as precursors for the synthesis of NHC ligands, which in turn form highly active and stable metal catalysts. researchgate.netresearchgate.net These NHC precursors are typically imidazolium (B1220033) or benzimidazolium salts that can be deprotonated to generate the free carbene, which then coordinates to the metal center. researchgate.net
Application in Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
Palladium-NHC complexes derived from morpholine-functionalized precursors have shown significant catalytic activity in cross-coupling reactions, most notably the Buchwald-Hartwig amination. cdnsciencepub.comnih.gov This reaction is a powerful tool for the formation of carbon-nitrogen (C-N) bonds, which are prevalent in pharmaceuticals and other fine chemicals. researchgate.net
The presence of the morpholine moiety in the NHC ligand can influence the catalytic performance. For instance, the hemilability of morpholine-substituted NHC ligands in palladium complexes has been observed, where both monodentate and bidentate coordination modes are possible. cdnsciencepub.com This flexibility can be advantageous in the catalytic cycle. Studies have shown that these catalysts are effective for the amination of aryl chlorides and bromides with various amines, including morpholine itself. nih.govrsc.org
Catalytic Activity in C-C and C-N Bond Formation
Beyond Buchwald-Hartwig amination, metal complexes with morpholine-derived ligands have demonstrated catalytic activity in a broader range of C-C and C-N bond-forming reactions. rsc.orgcsic.es For example, rare-earth metal complexes with a morpholine-functionalized β-diketiminato ligand have been shown to be highly active catalysts for the alcoholysis of isothiocyanates (C-O bond formation) and the aminolysis of epoxides (C-N bond formation). rsc.org
Palladium-NHC complexes featuring morpholine are also effective in other cross-coupling reactions like the Sonogashira coupling, which forms C-C bonds between terminal alkynes and aryl or vinyl halides. researchgate.net The strong σ-donating nature of the NHC ligand stabilizes the palladium center throughout the catalytic cycle, contributing to high efficiency and turnover numbers. acs.org Nickel-catalyzed cross-coupling reactions have also been explored for C-N bond formation, for instance, in the coupling of (hetero)aryl sulfamates with amine nucleophiles. acs.org
Table 2: Catalytic Applications of Morpholine-Derived Ligands
| Catalytic Reaction | Metal Catalyst | Ligand Type | Key Findings | Reference |
| Buchwald-Hartwig Amination | Palladium | Morpholine-substituted NHC | Active for amination of aryl chlorides and bromides. | cdnsciencepub.comnih.gov |
| C-C and C-N Bond Formation | Rare-earth metals | Morpholine-functionalized β-diketiminato | High activity for alcoholysis of isothiocyanates and aminolysis of epoxides. | rsc.org |
| Sonogashira Coupling | Palladium | Morpholine-liganded NHC | Effective for C-C bond formation. | researchgate.net |
| C-N Bond Formation | Nickel | Not specified | Coupling of (hetero)aryl sulfamates with amines. | acs.org |
| Intramolecular C-N Bond Formation | Gold(III) | Not specified | Catalyzes intramolecular C-H bond activation. | mdpi.com |
Mechanistic Insights into Catalytic Cycles Involving Morpholine-Derived Ligands
Understanding the mechanistic pathways of catalytic reactions is crucial for optimizing reaction conditions and designing more efficient catalysts. For cross-coupling reactions catalyzed by metal complexes with morpholine-derived ligands, the catalytic cycle generally involves a sequence of fundamental organometallic steps.
In the context of palladium-catalyzed reactions like the Buchwald-Hartwig amination, the cycle typically begins with the oxidative addition of an aryl halide to a Pd(0)-NHC species. researchgate.net This is followed by coordination of the amine and subsequent deprotonation to form a palladium-amido complex. The key C-N bond-forming step is reductive elimination, which regenerates the Pd(0) catalyst and releases the arylated amine product. The morpholine moiety on the ligand can influence the rates of these elementary steps through both steric and electronic effects.
Recent studies have also highlighted the potential for the M-NHC bond to cleave under certain reaction conditions, leading to "NHC-disconnected" catalytic species. rsc.org This can be a deactivating pathway, particularly in reactions with less reactive electrophiles. acs.org The stability of the M-NHC bond is therefore a critical factor for catalyst longevity and efficiency. rsc.org In some cases, the catalytic cycle may involve different oxidation states of the metal, such as Ni(II)/Ni(IV) cycles proposed for certain nickel-catalyzed C-H functionalization reactions. rsc.org Computational studies, such as Density Functional Theory (DFT) calculations, are increasingly used to elucidate these complex mechanistic details and understand the role of the ligand in controlling reactivity and selectivity. rsc.org
Design Principles for Novel Morpholine-Based Catalysts
A key strategy in catalyst design involves the strategic modification of the morpholine ligand to enhance its coordination properties and influence the catalytic cycle. The morpholine moiety itself offers a unique combination of features: the nitrogen atom acts as a Lewis base and a coordination site for metals, while the ether oxygen can influence the electronic environment and solubility. mdpi.comtandfonline.com The chair-like conformation of the six-membered ring also provides a predictable three-dimensional framework that can be exploited to create specific steric environments around the active site. vulcanchem.com
The design process for morpholine-based catalysts often involves a systematic approach to structure-activity relationship (SAR) studies. mdpi.comsci-hub.se By introducing various substituents onto the morpholine ring or associated scaffolds, researchers can fine-tune the catalyst's performance for a specific chemical transformation. For instance, in the context of organocatalysis, the low reactivity of simple morpholine-enamines, attributed to the electron-withdrawing effect of the ring oxygen and the pyramidal geometry of the nitrogen, has been overcome by designing more complex β-morpholine amino acid structures. nih.govfrontiersin.org These modifications demonstrate that a deep understanding of the inherent electronic properties of the morpholine ring is crucial for designing more effective catalysts.
In the realm of metal-based catalysis, the morpholine derivative serves as a ligand that profoundly influences the properties of the metal center. The electron-donating or withdrawing nature of substituents on the morpholine ring can alter the electron density at the metal, thereby affecting its Lewis acidity and redox potential. nih.govsemanticscholar.org For a hypothetical catalyst involving a this compound ligand, the electron-donating nature of the m-tolyl group is expected to increase the electron density on the nitrogen atom and, consequently, on the coordinated metal center. vulcanchem.com This enhanced electron density could improve the catalytic efficiency in certain reactions, such as palladium-catalyzed cross-coupling reactions, by promoting stronger metal-ligand coordination. vulcanchem.com
Furthermore, the steric bulk of the ligand is a critical parameter for controlling selectivity, particularly enantioselectivity in asymmetric catalysis. wikipedia.org Bulky substituents can create a chiral pocket around the metal's active site, dictating the orientation of the incoming substrate and favoring the formation of one stereoisomer over another. mdpi.com The placement of the tolyl group in this compound provides a specific steric profile that can be harnessed to influence the stereochemical outcome of a reaction. Computational methods, such as Density Functional Theory (DFT) and the analysis of steric maps, are increasingly used to predict and rationalize the interplay between steric and electronic effects in catalyst design. mdpi.comnumberanalytics.com
The following tables summarize research findings that illustrate these design principles, showing how modifications to morpholine-based structures impact their catalytic or inhibitory activity.
Table 1: Structure-Activity Relationship of Morpholine-Based Chalcones as MAO-A Inhibitors
| Compound | Substitution on Ring B | % Inhibition of hMAO-A (at 20 µM) | IC₅₀ (µM) for hMAO-A |
|---|---|---|---|
| C6 | 4-F (Electron-withdrawing) | 75.32 ± 1.15 | 8.45 ± 0.19 |
| C12 | 2-Cl, 4-F (Electron-withdrawing) | 71.14 ± 1.09 | 9.35 ± 0.11 |
| C14 | 2-NO₂ (Strong electron-withdrawing) | 80.21 ± 1.21 | 7.91 ± 0.08 |
Data sourced from a study on morpholine-based chalcones, illustrating that inhibitory effects on the hMAO-A enzyme were most pronounced when Ring B was substituted with electron-withdrawing groups (EWGs). mdpi.com
Table 2: Catalytic Performance of β-Morpholine Amino Acid Organocatalysts| Catalyst | Aldehyde | Yield (%) | Diastereomeric Excess (d.e. %) | Enantiomeric Excess (e.e. %) |
|---|---|---|---|---|
| I | Butyraldehyde | >99 | 99 | 94 |
| I | Isovaleraldehyde | >99 | 99 | 99 |
| II | Butyraldehyde | >99 | 99 | 90 |
This table showcases the high efficiency of newly designed β-morpholine amino acid organocatalysts in the 1,4-addition reaction between aldehydes and trans-β-nitrostyrene, achieved with just 1 mol% of the catalyst. nih.gov
Table 3: Inhibition of Bovine Carbonic Anhydrase-II by Morpholine-Thiazole Derivatives| Compound | N-Substitution on Thiazole (B1198619) Ring | IC₅₀ (µM) |
|---|---|---|
| 24 | N-ethyl-morpholine (with 4-para-nitrophenyl) | 14.68 |
| 27 | 4-meta-bromophenyl | 23.80 |
| 7 | 4-para-phenyl | 37.20 |
| 17 | 4-para-chlorophenyl | 51.22 |
This data indicates that substitutions on the thiazole moiety, such as the introduction of an electron-withdrawing nitro group, can significantly enhance the inhibitory activity of morpholine-based compounds against carbonic anhydrase-II. rsc.org
Synthesis and Chemical Utility of Advanced Morpholine Derivatives
Functionalization of the Morpholine (B109124) Ring System
While many morpholine-containing compounds are substituted at the nitrogen atom (position 4), functionalization of the carbon atoms of the morpholine ring (positions 2, 3, 5, and 6) opens avenues to more complex and three-dimensional structures, which is an area of growing interest in medicinal chemistry. capes.gov.br
The introduction of substituents onto the carbon framework of the morpholine ring is a key strategy for creating structural diversity and fine-tuning the properties of the resulting molecules. nih.gov This can be achieved through various synthetic methodologies.
One approach involves starting with pre-functionalized building blocks. For instance, the reaction of 1-(9H-carbazol-4-yloxy)-3-o-tolylamino-propan-2-ol with chloroacetyl chloride results in the formation of a morpholin-3-one (B89469) derivative, effectively introducing a carbonyl group at the 3-position of the ring. asianpubs.org This reaction proceeds via an initial N-acylation followed by an intramolecular cyclization. A series of these derivatives have been synthesized with various substituents on the nitrogen atom. asianpubs.org
Further functionalization can be achieved by employing different cyclizing agents. The use of ethyl chlorooxoacetate instead of chloroacetyl chloride with the same propanolamine (B44665) precursors leads to the synthesis of morpholine-2,3-dione (B3331894) derivatives, introducing a second carbonyl group at the 2-position. asianpubs.org
Research into mTOR kinase inhibitors has shown that introducing substituents on the morpholine ring can enhance selectivity. For example, adding a methyl group at the 3-position or creating an ethylene (B1197577) bridge between positions 3 and 5 has been explored to develop potent and selective inhibitors. nih.gove3s-conferences.org These modifications can induce conformational changes that enhance the polar surface area, which is often beneficial for drug candidates targeting the central nervous system. nih.gov
A summary of representative functionalization reactions is presented below.
| Starting Material | Reagent(s) | Product | Position Functionalized | Ref |
| 1-(9H-carbazol-4-yloxy)-3-o-tolylamino-propan-2-ol | Chloroacetyl chloride, K₂CO₃ | 6-(9H-carbazol-4-yloxymethyl)-4-o-tolyl-morpholin-3-one | C3 (Carbonyl) | asianpubs.org |
| 1-(9H-carbazol-4-yloxy)-3-o-tolylamino-propan-2-ol | Ethyl chlorooxoacetate, NaOH | 6-(9H-carbazol-4-yloxymethyl)-4-o-tolyl-morpholine-2,3-dione | C2, C3 (Dicarbonyl) | asianpubs.org |
| 1-(9H-carbazol-4-yloxy)-3-o-tolylamino-propan-2-ol | 1-Bromo-2-chloroethane, K₂CO₃ | 4-(4-o-Tolyl-morpholin-2-ylmethoxy)-9H-carbazole | C2 (Carbazole-methoxy) | asianpubs.org |
The synthesis of morpholine derivatives with defined stereochemistry is crucial, as the spatial arrangement of substituents significantly impacts biological activity. Isomers such as 2-m-Tolylmorpholine and 3-m-Tolylmorpholine, where the tolyl group is attached to a carbon atom of the morpholine ring, require specific synthetic strategies.
A patented process describes the synthesis of 2-m-tolyl-4-methylmorpholine hydrochloride. google.com The synthesis starts with m-methylacetophenone, which is brominated to form m-methylphenacyl bromide. This intermediate is then reacted with 2-methylamino-1-ethanol in methanol (B129727). The reaction proceeds via N-alkylation followed by intramolecular cyclization, where the hydroxyl group attacks the iminium ion intermediate, forming the morpholine ring. The final product is obtained after workup and extraction. google.com
Synthesis of 2-m-Tolyl-4-methylmorpholine Hydrochloride google.com
Systematic approaches using enantiomerically pure starting materials are also employed to generate collections of spatially defined morpholines. capes.gov.br For example, methyl-substituted morpholine acetic acid esters have been synthesized from enantiomerically pure amino acids and amino alcohols, allowing for precise control over both relative and absolute stereochemistry. capes.gov.br Similarly, the synthesis of 2-chloromethyl-6-methylmorpholine has been achieved from (S)-1-benzylaminopropan-2-ol and racemic epichlorohydrin, demonstrating a method to control substitution patterns, although in this case, a mixture of diastereomers was produced. acs.org
Introduction of Additional Substituents
Morpholine Derivatives as Building Blocks in Organic Synthesis
Morpholine derivatives, including 4-m-Tolylmorpholine, are valuable heterocyclic building blocks in organic synthesis. cymitquimica.comalfa-chemistry.comsigmaaldrich.com They serve as foundational scaffolds for the construction of more complex molecules, particularly in the field of medicinal chemistry. alfa-chemistry.com The morpholine unit can be introduced to modulate the pharmacokinetic properties of a target molecule or to act as a key interacting element with a biological target. nih.gov
A major application of morpholine-based building blocks is in the synthesis of peptidomimetics. frontiersin.orgnih.gov These are compounds designed to mimic the structure and function of peptides but with improved stability and oral bioavailability. By incorporating the morpholine scaffold, chemists can create constrained structures that mimic the secondary structures of peptides, such as β-turns. For example, morpholine carboxylic acids, synthesized from amino acids, have been used to build peptidomimetic oligomers. researchgate.net
The chemical accessibility of this compound and its derivatives makes them useful starting points for creating libraries of compounds for drug discovery screening. enamine.net They can be readily functionalized, for example, through N-arylation reactions or modifications to the tolyl ring, to generate a diverse set of analogues. researchgate.net
Strategies for Diversity-Oriented Synthesis of Morpholine Scaffolds
Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to generate collections of structurally diverse and complex small molecules from a common set of starting materials. frontiersin.orgnih.govmdpi.com This approach is particularly valuable for exploring novel regions of chemical space and identifying new biological probes and drug leads. frontiersin.org
The morpholine scaffold is well-suited for DOS strategies due to the numerous possibilities for introducing diversity. Key approaches include:
Build/Couple/Pair Strategy: This method involves synthesizing polyfunctional acyclic precursors (the "build" phase), coupling them with various partners, and then inducing different intramolecular cyclization reactions to form a variety of heterocyclic scaffolds (the "pair" phase). mdpi.com This has been successfully applied to generate libraries based on the morpholine nucleus. mdpi.com
Use of Chiral Building Blocks: Starting from readily available and stereochemically rich building blocks like amino acids and carbohydrates allows for the generation of morpholine libraries with high stereochemical and geometric diversity. frontiersin.orgnih.gov For instance, coupling amino acid derivatives with diols or acetaldehydes can lead to a wide range of substituted morpholines. frontiersin.orgresearchgate.net
Systematic Chemical Diversity (SCD): This concept guides the expansion of saturated scaffolds, like morpholine, through systematic variation of regiochemistry and stereochemistry. capes.gov.br An application of this led to the synthesis of 24 distinct methyl-substituted morpholines, providing a toolkit of building blocks for further synthetic elaboration or direct use in fragment-based screening. capes.gov.br
These DOS strategies enable the rapid assembly of libraries of sp³-rich morpholine peptidomimetics and other complex derivatives, which are valuable tools for addressing challenging biological targets like protein-protein interactions. frontiersin.orgnih.gov
Development of Novel Synthetic Reagents Incorporating the Morpholine Moiety
Beyond their role as building blocks, morpholine derivatives are also being developed as novel reagents for use in chemical synthesis. In this context, the morpholine moiety is incorporated into a molecule designed to perform a specific chemical transformation.
One example is the development of morpholine-based carbodithioates. p-Tolyl morpholine-4-carbodithioate has been synthesized via a multicomponent reaction involving an amine, carbon disulfide, and an aryl thianthrenium salt activated by visible light. This compound represents a class of dithiocarbamates that have applications in various synthetic transformations.
Another class of reagents is morpholine-based carboxamides. N-(m-Tolyl)morpholine-4-carboxamide has been synthesized by reacting m-toluidine (B57737) and morpholine with an oxidizing agent, demonstrating a method for creating urea-like structures. nih.gov These types of compounds can be useful in organic synthesis and have been categorized as building blocks for creating more complex amides and ureas. bldpharm.com
Furthermore, the morpholine moiety has been incorporated into ligands for transition metal catalysis. While specific examples involving this compound as a ligand are not prevalent in the reviewed literature, the general principle of using N-aryl morpholines in catalyst systems is established. researchgate.net These ligands can influence the efficiency and selectivity of catalytic processes such as cross-coupling reactions.
A summary of reagents incorporating a tolylmorpholine or related structure is provided below.
| Reagent Name | Synthesis Method | Potential Application | Ref |
| p-Tolyl morpholine-4-carbodithioate | Photoactivated multicomponent reaction of morpholine, CS₂, and a thianthrenium salt | Synthesis of dithiocarbamates | |
| N-(m-Tolyl)morpholine-4-carboxamide | Oxidative coupling of m-toluidine and morpholine | Synthesis of urea (B33335) derivatives | nih.gov |
Q & A
Q. What are the optimal synthetic routes for 4-m-Tolylmorpholine, and how can purity be maximized during synthesis?
Methodological Answer: Synthesis of this compound typically involves nucleophilic substitution or coupling reactions between morpholine derivatives and substituted aryl halides. Key steps include:
- Reagent Selection: Use palladium catalysts (e.g., Pd/C) for Suzuki-Miyaura coupling to attach the m-tolyl group to morpholine .
- Purification: Employ column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the compound. Confirm purity via HPLC (≥98%) with a C18 column and UV detection at 254 nm .
- By-product Mitigation: Monitor intermediates (e.g., 4-(4-aminophenyl)morpholine) using GC-MS to minimize side reactions .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy: Use -NMR to identify aromatic protons (δ 7.2–7.4 ppm for m-tolyl) and morpholine protons (δ 3.6–3.8 ppm for N-CH groups) .
- Mass Spectrometry: High-resolution ESI-MS (positive ion mode) confirms molecular weight (e.g., [M+H] at m/z 206.12) .
- IR Spectroscopy: Detect morpholine ring vibrations (C-O-C stretch at 1100–1250 cm) and aryl C-H bends (≈800 cm) .
Q. How should researchers design in vitro assays to evaluate the compound’s baseline pharmacological activity?
Methodological Answer:
- Target Selection: Prioritize assays based on structural analogs (e.g., 4-(trifluoromethoxy)phenylmorpholine derivatives with kinase inhibition ).
- Dose-Response Curves: Test concentrations from 1 nM to 100 µM in triplicate. Use ATPase assays for enzymatic activity or MTT assays for cytotoxicity .
- Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO ≤0.1%) .
Q. What stability considerations are critical for storing this compound in laboratory settings?
Methodological Answer:
- Storage Conditions: Store at −20°C under inert gas (argon) to prevent oxidation. Use amber vials to avoid photodegradation .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to detect decomposition products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound’s bioactivity?
Methodological Answer:
- Substituent Variation: Synthesize analogs with electron-withdrawing (e.g., -CF) or electron-donating (e.g., -OCH) groups on the aryl ring. Compare IC values in target assays .
- Computational Modeling: Use DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and identify regions for steric/electronic optimization .
- Data Integration: Apply multivariate analysis (e.g., PCA) to correlate substituent effects with activity trends .
Q. What strategies resolve contradictory data in pharmacokinetic studies (e.g., bioavailability vs. metabolic instability)?
Methodological Answer:
- Metabolic Profiling: Use liver microsomes (human/rat) to identify major metabolites via LC-MS/MS. Compare CYP450 inhibition profiles .
- Formulation Adjustments: Test prodrug strategies (e.g., esterification of morpholine nitrogen) to enhance solubility and reduce first-pass metabolism .
- In Vivo Validation: Conduct PK/PD studies in rodent models with intravenous vs. oral administration to isolate absorption-related discrepancies .
Q. How can computational methods predict ecological impacts of this compound derivatives?
Methodological Answer:
Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., protein binding)?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) on a sensor chip and measure binding kinetics (k/k) in real time .
- X-ray Crystallography: Co-crystallize this compound with target enzymes to resolve binding modes (PDB deposition recommended) .
- Thermal Shift Assays: Monitor protein melting temperature (ΔT) changes via differential scanning fluorimetry (DSF) to confirm stabilization upon binding .
Data Analysis & Contradiction Management
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
- Force Field Calibration: Re-optimize molecular docking parameters (e.g., AutoDock Vina scoring function weights) to align with experimental IC values .
- Solvent Effects: Re-run simulations with explicit solvent models (e.g., TIP3P water) to account for hydrophobic interactions .
- Error Analysis: Quantify uncertainty in experimental replicates (SEM) and computational sampling (Monte Carlo iterations) to identify outliers .
Q. What statistical frameworks are suitable for analyzing dose-response data with non-linear trends?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
